Product packaging for Disodium 3,3'-thiobispropionate(Cat. No.:CAS No. 37902-14-0)

Disodium 3,3'-thiobispropionate

Cat. No.: B15176717
CAS No.: 37902-14-0
M. Wt: 222.17 g/mol
InChI Key: MUTPUZBXXFFKEW-UHFFFAOYSA-L
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Description

Disodium 3,3'-thiobispropionate is a useful research compound. Its molecular formula is C6H8Na2O4S and its molecular weight is 222.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Na2O4S B15176717 Disodium 3,3'-thiobispropionate CAS No. 37902-14-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37902-14-0

Molecular Formula

C6H8Na2O4S

Molecular Weight

222.17 g/mol

IUPAC Name

disodium;3-(2-carboxylatoethylsulfanyl)propanoate

InChI

InChI=1S/C6H10O4S.2Na/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2

InChI Key

MUTPUZBXXFFKEW-UHFFFAOYSA-L

Canonical SMILES

C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Analytical Techniques:once Extracted, the Additives Are Analyzed Using Various Chromatographic and Spectroscopic Techniques.intertek.comenergiforsk.se

Engineering Functional Materials Through Additive Incorporation

Beyond their role as passive stabilizers, compounds with thioether linkages are being explored as active components in the design of functional materials, where they are covalently integrated into the material's structure to provide specific, tailored properties.

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications for tissue engineering and drug delivery. mdpi.commdpi.com The properties of hydrogels can be precisely tuned by controlling the chemical structure of the polymer chains and the crosslinking reactions used to form the network. mdpi.commdpi.com

The thioether group, which is central to the structure of disodium (B8443419) 3,3'-thiobispropionate, is a valuable functional group in hydrogel synthesis. Thiol-mediated reactions, such as thiol-ene and thiol-Michael additions, are popular methods for forming hydrogel networks. mdpi.comnih.gov These reactions proceed under mild, biocompatible conditions and allow for the creation of crosslinks that define the hydrogel's mechanical properties and structure. mdpi.com

Furthermore, thioether-containing moieties can be used to trigger hydrogel formation. One strategy involves the oxidation of thioethers, which generates protons. nih.gov This gradual decrease in pH can then trigger the self-assembly of pH-sensitive peptide-based gelators, transforming a precursor solution into a structured hydrogel. nih.gov This approach allows for controlled gelation and demonstrates how the integration of a thioether component can be used to engineer responsive and functional hydrogel systems. nih.gov By incorporating molecules with thioether linkages into the polymer backbone or as crosslinking agents, researchers can tailor the degradability, mechanical strength, and responsiveness of hydrogels for advanced applications. mdpi.comfrontiersin.org

Mechanistic Studies of Disodium 3,3 Thiobispropionate Reactivity

Reaction Kinetics and Thermodynamic Analyses of Formation Pathways

The formation of disodium (B8443419) 3,3'-thiobispropionate typically proceeds through the synthesis of its parent acid, 3,3'-thiodipropionic acid, followed by neutralization with a sodium base. A common industrial synthesis route involves the reaction of acrylic acid with a sulfide (B99878) source, such as sodium sulfide, in an aqueous solution. This reaction generates disodium 3,3'-thiobispropionate directly. The subsequent addition of a strong acid, like sulfuric acid, precipitates the 3,3'-thiodipropionic acid mdpi.com.

The reaction can be summarized as follows:

2 CH₂=CHCOOH + Na₂S → S(CH₂CH₂COONa)₂ S(CH₂CH₂COONa)₂ + H₂SO₄ → S(CH₂CH₂COOH)₂ + Na₂SO₄

While specific kinetic data for the formation of this compound is not extensively published, the reaction is known to be influenced by factors such as temperature and reactant concentrations mdpi.com. The kinetics of the formation of metal complexes with 3,3'-thiodipropionic acid have been studied, providing insights into the coordination chemistry of the carboxylate groups. For instance, the formation constants and thermodynamic parameters for the complexation of Al(III) with thiodipropionic acid have been determined, indicating the formation of stable chelates zenodo.org. These studies reveal that the complexation is an endothermic process driven by a positive entropy change zenodo.org.

Table 1: Thermodynamic Parameters for the Formation of Al(III)-Thiodipropionate Complexes zenodo.org

Thermodynamic ParameterValue
∆G° (kcal/mol)-
∆H° (kcal/mol)Positive
∆S° (cal/mol·K)Positive
Note: Specific values for ∆G° were not provided in the source. The positive ∆H° and ∆S° indicate an entropy-driven complexation.

The formation of lanthanide complexes with 3,3'-thiodipropionic acid has also been investigated, with thermal analyses showing multi-step decomposition pathways semanticscholar.org.

Investigation of Thioether Group Reactivity and Mechanisms

The thioether linkage is the most reactive site in the this compound molecule and is central to its function as a stabilizer and antioxidant.

The sulfur atom in the thioether group can be readily oxidized. The oxidation typically proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to a sulfone. This oxidation is a key aspect of its antioxidant activity, particularly in the decomposition of hydroperoxides, which are primary initiators of oxidative degradation in many materials.

The general mechanism for the oxidation of a thioether by a hydroperoxide (ROOH) can be depicted as:

R'-S-R' + ROOH → R'-SO-R' + ROH R'-SO-R' + ROOH → R'-SO₂-R' + ROH

Kinetic studies on the oxidation of thioethers have shown that the reaction rate is influenced by the nature of the thioether and the oxidizing agent nih.gov. For instance, the oxidation of aryl thioethers by hydrogen peroxide can be slow under physiological conditions, while oxidation by stronger oxidants like hypochlorite (B82951) is significantly faster nih.gov. The oxidation of the thioether to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone nih.gov.

The antioxidant behavior of thiodipropionate esters has been shown to involve the formation of a sulphenic acid intermediate upon the breakdown of the initially formed sulphinyldipropionate (sulfoxide) capes.gov.br. This sulphenic acid can then participate in radical trapping reactions capes.gov.br.

Table 2: Relative Oxidation Rates of Thioether and Sulfoxide nih.gov

ReactionRelative Rate
Thioether to SulfoxideFast
Sulfoxide to SulfoneSlower

The thioether group in this compound can also participate in nucleophilic and electrophilic reactions, although these are less central to its primary application as an antioxidant.

Nucleophilic Reactions: The sulfur atom in the thioether possesses lone pairs of electrons, allowing it to act as a nucleophile. It can react with electrophiles such as alkyl halides in SN2 reactions. The rate of these reactions is dependent on the nature of the electrophile, the nucleophilicity of the thioether, the leaving group, and the solvent bits-pilani.ac.in. The nucleophilicity of thioethers is generally considered to be moderate.

Electrophilic Reactions: While less common, the thioether can be attacked by strong nucleophiles. More relevant to its function is the ability of the sulfur atom to stabilize adjacent carbocations, which can influence the course of electrophilic addition reactions in unsaturated systems if such functionality were present in a co-stabilized material libretexts.org.

Mechanisms of Radical Scavenging and Antioxidant Activity

The primary role of this compound in many applications is as an antioxidant. This function is executed through various mechanisms, primarily centered on the reactivity of the thioether group.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), are highly reactive species that can initiate and propagate oxidative degradation. This compound can deactivate these species. The thioether group can react with ROS, leading to the formation of a radical cation, which can then undergo further reactions to yield non-radical products.

The stabilizing effect of this compound in organic systems, such as polymers, is primarily attributed to its ability to decompose hydroperoxides. Hydroperoxides are unstable intermediates formed during the auto-oxidation of organic materials, and their decomposition into highly reactive radicals can accelerate degradation.

Thiodipropionates are known as "hydroperoxide decomposers." The thioether group reacts with hydroperoxides in a non-radical, stoichiometric manner, converting them into stable alcohols. This process prevents the homolytic cleavage of the hydroperoxide O-O bond, which would otherwise generate chain-initiating radicals. The thioether itself is oxidized to the corresponding sulfoxide and subsequently to the sulfone in this process capes.gov.br.

Mechanistic Insights into Complexation with Metal Ions and Other Chemical Species

This compound, the salt of 3,3'-thiodipropionic acid, demonstrates notable reactivity, particularly in its ability to form stable complexes with a variety of metal ions. The parent acid, 3,3'-thiodipropionic acid, possesses three potential donor sites: two carboxylic acid groups and a central sulfur atom. researchgate.net This structure allows it to act as a versatile ligand, forming chelates with metal ions, typically in a 1:1 ratio, creating a stable six-membered ring structure. researchgate.net The complexation behavior and resulting molecular structure have been elucidated through various analytical techniques, providing a deeper understanding of its reactivity.

Research has extensively characterized the complexes formed with several transition metals and lanthanides. scispace.comresearchgate.net Spectroscopic and magnetic studies are primary tools for revealing the coordination environment of the metal ion and the nature of the metal-ligand bond.

Studies on transition metal complexes with 3,3'-thiodipropionic acid reveal the formation of 1:1 colored complexes with Cobalt(II), Nickel(II), Copper(II), and Chromium(III). researchgate.net Characterization based on elemental analysis, infrared and electronic spectral studies, and magnetic measurements indicates that these are high spin octahedral complexes. researchgate.netresearchgate.net While Co(II) and Ni(II) complexes exhibit normal magnetic moments, Cu(II) and Cr(III) complexes show anomalous magnetic behavior. researchgate.net The complexes are generally found to be non-electrolytic in nature. researchgate.net

Further investigation into the reactivity of these complexes has shown that Co(II) complexes can reversibly bind with dioxygen, whereas Mn(II) and Fe(II) complexes undergo an irreversible oxygenation process. researchgate.net Electrochemical analysis helps to predict whether a complex will react with dioxygen, although it is not sufficient to determine if the reaction will be reversible. researchgate.net

The coordination mechanism has been further detailed through spectroscopic analysis. Infrared (IR) and Raman spectroscopy are particularly insightful. In the free 3,3'-thiodipropionic acid, characteristic IR bands correspond to the carboxylic acid's hydroxyl and carbonyl groups. scispace.com Upon complexation with metal ions, such as lanthanides (La, Ce, Sm, Nd), these bands disappear and are replaced by bands corresponding to the carboxylate anion (COO-). scispace.com This shift provides clear evidence that the carboxylate groups are directly involved in the chelation with the metal ion. scispace.com Specifically, the IR data for lanthanide complexes confirm the bidentate coordination of both carboxylate groups. scispace.com

The table below summarizes the characteristics of metal complexes formed with 3,3'-thiodipropionic acid.

Metal IonComplex Stoichiometry (Metal:Ligand)GeometryMagnetic BehaviorAdditional Notes
Co(II) 1:1High Spin Octahedral researchgate.netresearchgate.netNormal Magnetic Moment researchgate.netCapable of reversible dioxygen addition researchgate.net
Ni(II) 1:1High Spin Octahedral researchgate.netresearchgate.netNormal Magnetic Moment researchgate.netPowder XRD studies show it is crystalline researchgate.net
Cu(II) 1:1High Spin Octahedral researchgate.netresearchgate.netAnomalous Magnetic Behavior researchgate.net---
Cr(III) 1:1High Spin Octahedral researchgate.netresearchgate.netAnomalous Magnetic Behavior researchgate.net---
Lanthanides (La, Ce, Sm, Nd) ---------IR spectra confirm bidentate coordination of carboxylate groups scispace.com
Zn(II) ---------Coordination complexes have been synthesized and structurally characterized scispace.com

Spectroscopic data provide further mechanistic insights. The table below highlights key vibrational frequency changes observed upon complexation, confirming the coordination of the carboxylate groups.

Vibrational Mode3,3'-Thiodipropionic Acid (cm⁻¹)Metal Complexes (cm⁻¹)Implication
ν(C=O) of COOH 1690 (Raman) scispace.comAbsent scispace.comCarboxylic acid deprotonates and coordinates to the metal ion.
γ(OH) of COOH 914 (Raman) scispace.comAbsent scispace.comConfirms involvement of the carboxylic acid group in bonding.
COO⁻ Bands Absent scispace.comPresent scispace.comAppearance of new bands indicates the formation of a carboxylate-metal bond.

Polymer Additive Functionality of Thiobispropionate Derivatives

In the polymer industry, additives are essential for protecting materials from degradation during processing and throughout their service life, as well as for enhancing their physical properties. specialchem.commdpi.com Thiobispropionate derivatives, particularly thioester compounds, function as a critical class of additives known as secondary antioxidants or hydroperoxide decomposers. mdpi.comwikipedia.org

Polymer degradation is often an oxidative process that proceeds via a free-radical chain reaction. safic-alcan.com This process, known as autoxidation, is initiated by heat, UV light, or mechanical stress and leads to the formation of hydroperoxides (ROOH). mdpi.comsafic-alcan.com While primary antioxidants, such as hindered phenols, work by scavenging free radicals, secondary antioxidants function by decomposing hydroperoxides into stable, non-radical products, thus preventing the chain-branching step that accelerates degradation. mdpi.comwikipedia.orgwelltchemicals.com

Thiobispropionate derivatives excel in this latter role. mdpi.com They effectively neutralize hydroperoxides, preventing them from breaking down into highly reactive alkoxy and hydroxy radicals that would otherwise continue the degradation cascade. mdpi.com This stabilization is crucial during high-temperature processing stages like extrusion and molding, where polymers are highly susceptible to thermal oxidation. specialchem.com By preventing chain scission and cross-linking, these additives help maintain the polymer's molecular weight, color stability, and mechanical integrity. specialchem.comvinatiorganics.com They are often used synergistically with primary antioxidants to provide comprehensive protection throughout the polymer's lifecycle. mdpi.com

The incorporation of additives like thiobispropionate derivatives can significantly influence the final performance and structural properties of the polymer composite. azom.com The specific effects depend on the additive's concentration, its compatibility with the polymer matrix, and its interaction with other components of the formulation. researchgate.net

Research on various antioxidant additives in polypropylene (B1209903) (PP) has demonstrated that their presence can alter key mechanical properties. For instance, certain concentrations of antioxidants can lead to an increase in the tensile strength (TS) of the composite film compared to a control film without additives. researchgate.netnih.gov Conversely, the same additives may cause a reduction in the elongation at break (Eb), which is a measure of the material's ductility. researchgate.netnih.gov

Furthermore, additives can affect barrier properties. Studies have shown that some antioxidants can increase the water vapor permeability (WVP) of polymer films. researchgate.netnih.gov This is a critical consideration for applications in packaging, where controlling moisture transmission is essential. The optical properties, such as the transparency of the film, can also be negatively affected by the presence of additives. researchgate.netnih.gov Therefore, formulating a polymer composite requires a careful balance to achieve the desired stabilization without compromising the essential physical and mechanical properties required for the intended application. mdpi.com

Table 1: Illustrative Effects of Antioxidant Additives on Polymer Properties This table provides generalized data based on findings for various antioxidant types in polypropylene to illustrate common trends.

PropertyEffect of Additive AdditionObservation
Tensile Strength (TS) Can increase or decreaseSome concentrations of BHT and BHA have been shown to significantly increase the TS of polypropylene films. researchgate.netnih.gov
Elongation at Break (Eb) Generally decreasesBHA, BHT, and TBHQ at various concentrations have been found to reduce the Eb of composite films. researchgate.netnih.gov
Water Vapor Permeability (WVP) Generally increasesAntioxidants, particularly at higher concentrations, can significantly increase WVP values in polymer films. researchgate.netnih.gov
Transparency Can decreaseSome antioxidants have been observed to have a negative effect on the transparency of films. researchgate.netnih.gov

A significant consideration for the use of additives in polymers, especially for applications like food packaging, is the phenomenon of migration and leaching. researchgate.net Migration is the process by which additives move from the polymer matrix to the surface and potentially transfer into a contacting medium, such as food or a beverage. scienceopen.com This process is influenced by several factors:

Temperature: Higher temperatures increase the diffusion rate of additives within the polymer, leading to higher migration levels. scielo.br

Contact Time: Longer contact periods allow for more significant migration of the additive out of the polymer. scielo.br

Nature of the Contacting Medium: The chemical affinity between the additive and the contacting substance is crucial. For example, migration is significantly higher into fatty foods or food simulants compared to aqueous or acidic ones. scienceopen.comscielo.br

Polymer Characteristics: The type of polymer, its density, and its degree of crystallinity affect the mobility of additives within the matrix. For instance, low-density polyethylene (B3416737) (LDPE) often exhibits higher antioxidant migration rates than high-density polyethylene (HDPE). scielo.br

Studies have documented migrated antioxidant values ranging from 3.42 mg/kg to over 231 mg/kg, which can exceed regulatory limits for substances in contact with food. scienceopen.comscielo.br Understanding and controlling these migration phenomena are therefore critical for ensuring the safety and compliance of polymer products.

To control the formulation process, ensure product quality, and assess migration levels, robust analytical methods are required for the identification (qualitative analysis) and measurement (quantitative analysis) of additives in polymers. intertek.comenergiforsk.se The analytical process typically involves a sample preparation step followed by instrumental analysis. energiforsk.se

Catalysis Research Involving Disodium 3,3 Thiobispropionate

Role as a Ligand or Precursor in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal center. Disodium (B8443419) 3,3'-thiobispropionate can act as a multidentate ligand, influencing the catalytic properties of metal complexes.

Synthesis and Characterization of Metal Complexes with Thiobispropionate Ligands

The synthesis of metal complexes with disodium 3,3'-thiobispropionate as a ligand can be achieved through several established routes. A common method involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination mode of the thiobispropionate ligand can vary depending on the metal ion, the reaction conditions, and the presence of other ancillary ligands. It can coordinate through the sulfur atom, one or both carboxylate groups, or a combination thereof, leading to mononuclear, binuclear, or polynuclear complexes.

The synthesis of transition metal thiolate complexes, for instance, is often accomplished by reacting a metal halide with an alkali metal thiolate. wikipedia.org Similarly, reacting metal salts with this compound would lead to the formation of metal-thiobispropionate complexes. The thioether and carboxylate groups can act as chelating or bridging ligands, leading to a variety of structural motifs. rsc.org

The characterization of these complexes is crucial to understanding their structure and potential catalytic activity. Standard techniques that would be employed include:

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal center by observing the shifts in the characteristic C=O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand's environment and confirm the formation of the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Table 1: Potential Metal Complexes of this compound and Characterization Methods

Metal IonPotential Coordination ModesPotential Complex StructureKey Characterization Techniques
Palladium(II)S, O-chelationSquare planarIR, NMR, X-ray Crystallography
Rhodium(III)Bridging carboxylates, S-coordinationBinuclear or polynuclearIR, NMR, Elemental Analysis
Copper(II)S, O-chelation or bridgingMononuclear or polymericIR, EPR, X-ray Crystallography
Ruthenium(II)S, O-chelationOctahedralIR, NMR, UV-Vis

Catalytic Activity of Such Complexes in Organic Transformations

Metal complexes containing thioether ligands have shown significant catalytic activity in a range of organic transformations. The electronic properties of the sulfur atom can influence the reactivity of the metal center, making these complexes promising catalysts. For instance, thioether-directed C-H functionalization has emerged as a powerful tool in organic synthesis. nih.govnih.gov

Complexes of this compound could be investigated for their catalytic prowess in reactions such as:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-heteroatom bond formation. thieme-connect.de A palladium-thiobispropionate complex could potentially catalyze Suzuki, Heck, or Sonogashira coupling reactions.

Hydrogenation and Dehydrogenation: Rhodium and ruthenium complexes are known to be active in hydrogenation reactions. The thioether ligand can play a role in metal-ligand cooperation, facilitating these transformations. nih.gov

Oxidation Reactions: The thioether moiety itself can be oxidized, suggesting that its metal complexes could be used as catalysts or catalyst precursors in oxidation reactions.

Table 2: Hypothesized Catalytic Applications of this compound Metal Complexes

Organic TransformationPotential Metal CatalystHypothesized Role of Ligand
Suzuki-Miyaura CouplingPalladium(II)Stabilizing the metal center and influencing selectivity.
Asymmetric HydrogenationChiral Rhodium(I) or Ruthenium(II)Inducing enantioselectivity through a chiral ligand backbone.
Alkene OxidationManganese(III) or Iron(III)Modulating the redox potential of the metal center.

Heterogeneous Catalysis and Surface Modification

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation, catalyst recycling, and often enhanced stability.

Immobilization of this compound on Solid Supports

This compound is an ideal candidate for immobilization onto solid supports due to its carboxylate functionalities. These groups can be used to anchor the molecule onto various materials. rsc.orgrsc.org Common solid supports include:

Silica (B1680970) (SiO₂): The surface hydroxyl groups of silica can be functionalized with aminosilanes, which can then form amide bonds with the carboxylate groups of the thiobispropionate.

Alumina (B75360) (Al₂O₃): The Lewis acidic sites on the alumina surface can directly interact with the carboxylate groups.

Polymers: Polymeric supports with appropriate functional groups (e.g., amine or hydroxyl groups) can be used for covalent attachment.

The immobilization process typically involves suspending the solid support in a solution of this compound, followed by appropriate activation steps to form a covalent or strong ionic linkage. Subsequent treatment with a metal salt can then lead to the formation of the supported metal catalyst.

Evaluation of Surface-Modified Catalysts

Once the catalyst is immobilized, its performance must be thoroughly evaluated. Key parameters include:

Catalytic Activity: This is typically measured by the conversion of the reactant and the turnover number (TON) or turnover frequency (TOF).

Selectivity: The ability of the catalyst to produce the desired product over other possible side products.

Reusability: The catalyst should be easily recoverable and maintain its activity and selectivity over multiple reaction cycles. Leaching of the metal or the ligand from the support is a critical factor to assess.

Surface Characterization: Techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and nitrogen physisorption are used to characterize the supported catalyst and ensure the integrity of the immobilized species.

Table 3: Evaluation Parameters for Surface-Modified Catalysts

ParameterMethod of MeasurementSignificance
ActivityGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Determines the efficiency of the catalyst.
SelectivityGC, HPLC, NMRIndicates the precision of the catalytic transformation.
ReusabilityPerforming multiple catalytic runs with the same catalyst batchAssesses the economic viability and stability of the catalyst.
Metal LeachingInductively Coupled Plasma-Mass Spectrometry (ICP-MS) of the reaction solutionConfirms the true heterogeneous nature of the catalyst.

Electrocatalytic and Photocatalytic Investigations

The unique electronic properties of sulfur-containing compounds make them attractive for applications in electrocatalysis and photocatalysis.

In electrocatalysis , materials containing thioether functionalities can be used to modify electrode surfaces. These modified electrodes can exhibit enhanced catalytic activity for specific electrochemical reactions, such as the oxygen reduction reaction or the hydrogen evolution reaction. The sulfur atoms can act as active sites or can influence the electronic structure of the electrode material, thereby lowering the overpotential required for the reaction.

In the realm of photocatalysis , sulfur-containing ligands and their metal complexes can play a significant role. beilstein-journals.orgsemanticscholar.org They can act as photosensitizers, absorbing light and initiating photochemical reactions. For instance, metal-organic frameworks (MOFs) containing thioether ligands have been explored for photocatalytic applications. rsc.org The thioether groups can facilitate charge separation and transfer, which are crucial steps in photocatalytic cycles. Potential applications include the degradation of organic pollutants, water splitting to produce hydrogen, and the reduction of carbon dioxide. The development of photocatalysts based on this compound could involve its incorporation into MOFs or its use as a surface modifier for semiconductor photocatalysts like titanium dioxide (TiO₂). semanticscholar.org

Table 4: Potential Electro- and Photocatalytic Applications

Catalytic FieldPotential ApplicationRole of this compound
ElectrocatalysisHydrogen Evolution Reaction (HER)As a co-catalyst on an electrode surface to enhance activity.
PhotocatalysisDegradation of organic pollutantsAs a ligand in a photosensitive metal complex or MOF. researchgate.net
PhotocatalysisCO₂ ReductionAs a surface modifier on a semiconductor to improve charge separation.

Research on this compound in Catalysis Remains a Nascent Field

Extensive research into the catalytic applications of the chemical compound this compound reveals a significant gap in the scientific literature. While the compound is recognized for its antioxidant properties and use in various industries, its role in electrochemical reactions, light-induced catalytic processes, and associated kinetic and mechanistic studies is not well-documented in publicly available research.

Initial investigations into the catalytic performance of this compound, particularly in the context of electrochemical and photochemical reactions, have yet to yield substantial findings. Searches for its application as a catalyst or as a critical ligand in catalytic systems have not returned specific studies detailing its performance, efficiency, or reaction mechanisms.

The parent compound, 3,3'-thiodipropionic acid, has been noted for its use as a ligand in the synthesis of luminescent coordination polymers with cadmium and zinc. atamanchemicals.com This suggests a potential, yet unexplored, avenue for the application of its derivatives, like this compound, in light-related catalytic processes. However, direct research into this area is currently unavailable.

Similarly, detailed kinetic and mechanistic studies that are foundational to understanding and optimizing catalytic systems have not been published specifically for this compound. While the metabolism of 3,3'-thiodipropionic acid has been studied in certain microorganisms, these studies focus on its biological degradation pathways rather than its catalytic activity in synthetic chemistry. nih.gov

The absence of dedicated research in these specific areas of catalysis means that data on performance metrics, such as turnover numbers, faradaic efficiency in electrochemical reactions, or quantum yields in photochemical processes, remains non-existent. Consequently, a detailed analysis of its catalytic capabilities, as outlined in the requested article structure, cannot be provided at this time.

Further research is required to explore the potential of this compound in the field of catalysis. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its catalytic research, complete with detailed findings and data tables, cannot be generated.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution.

While specific, in-depth Density Functional Theory (DFT) studies focused solely on Disodium (B8443419) 3,3'-thiobispropionate are not widely published, DFT remains a powerful and standard method for such investigations. researchgate.netmdpi.com DFT is used to analyze the structural and spectroscopic data of molecules in their ground state. researchgate.net This theoretical approach allows for the calculation of optimized structures, energy, harmonic vibrational frequencies, and various electronic properties. researchgate.net

For a compound like Disodium 3,3'-thiobispropionate, a DFT study would typically involve selecting a functional (like B3LYP) and a basis set (e.g., 6-31++G(d,p)) to solve the Schrödinger equation approximately. researchgate.net Such calculations can predict geometric parameters (bond lengths, angles), vibrational frequencies for comparison with experimental IR and Raman spectra, and the distribution of electronic charge. researchgate.net The insights gained are crucial for understanding the molecule's stability and reactivity. researchgate.net

Molecular orbital (MO) analysis, often performed as part of a DFT study, is key to understanding a compound's electronic behavior. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. From these energies, other electronic properties can be derived, as detailed in the table below.

Table 1: Theoretical Electronic Properties Derivable from MO Analysis

PropertyDescriptionSignificance
Ionization Potential (I) The minimum energy required to remove an electron from the molecule.Indicates the molecule's tendency to be oxidized.
Electron Affinity (A) The energy released when an electron is added to the molecule.Indicates the molecule's tendency to be reduced.
Electronegativity (χ) The ability of the molecule to attract electrons.Provides insight into bond polarity and reactivity.
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution.Relates to the stability and reactivity of the compound.
Chemical Potential (μ) The escaping tendency of electrons from an equilibrium system.Governs the direction of electron flow in a reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape—the various shapes the molecule can adopt due to the rotation around its single bonds. These simulations can reveal the most stable conformations in different environments (e.g., in a vacuum or in a solvent like water) and the energy barriers between them.

Furthermore, MD simulations can model intermolecular interactions between multiple this compound molecules or with solvent molecules. This is crucial for understanding its bulk properties, such as solubility and how it behaves in solution. The simulations track the trajectories of atoms, providing a dynamic picture of salt bridge formation, hydrogen bonding with water, and other non-covalent interactions. mdpi.com

Force Field Development and Application for Larger Systems and Assemblies

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms or molecules. nih.gov A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov

While general-purpose force fields like AMBER, CHARMM, and OPLS-AA exist, specific force fields can be developed or existing ones refined to more accurately represent a particular molecule or class of molecules, such as intrinsically disordered proteins. mdpi.comnih.gov For a relatively simple molecule like this compound, existing general force fields would likely be sufficient for standard simulations. However, for high-accuracy studies or investigations of large-scale systems (e.g., its interaction with polymers or biological macromolecules), parameter optimization might be necessary. This process involves adjusting force field parameters to better match experimental data or high-level quantum mechanical calculations. nih.govrsc.org

Cheminformatics and Data Mining for Compound Identification and Property Prediction

Cheminformatics utilizes computational methods to analyze chemical information. Large databases like PubChem serve as repositories for chemical data, facilitating compound identification and property prediction through data mining. nih.gov this compound is cataloged in such databases, where it can be identified by various names and numerical identifiers. nih.gov

These databases often contain properties that have been computationally predicted using Quantitative Structure-Activity Relationship (QSAR) models or other computational tools. These predictions provide a first-pass assessment of a compound's characteristics in the absence of experimental data.

Table 2: Computed Identifiers and Properties for this compound

Identifier/PropertyValueSource
IUPAC Name disodium;3-(2-carboxylatoethylsulfanyl)propanoateComputed by Lexichem TK 2.7.0 nih.gov
Molecular Formula C₆H₈Na₂O₄SComputed by PubChem 2.2 nih.gov
Molecular Weight 222.17 g/mol Computed by PubChem 2.2 nih.gov
InChIKey MUTPUZBXXFFKEW-UHFFFAOYSA-LComputed by InChI 1.07.2 nih.gov
SMILES C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]Computed by OEChem 2.3.0 nih.gov
Hydrogen Bond Donor Count 0Computed by Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count 5Computed by Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count 5Computed by Cactvs 3.4.8.18 nih.gov
Topological Polar Surface Area 80.3 ŲComputed by Cactvs 3.4.8.18 nih.gov

This data is computationally generated and provided for informational purposes.

Computational Approaches to Environmental Fate Prediction

Assessing the environmental fate of chemicals is crucial for understanding their potential impact. nih.gov Computational methods are increasingly used to predict how a substance might behave in the environment, including its persistence, bioaccumulation, and toxicity. nih.gov

For this compound, computational models can predict its biodegradability. Platforms like BiodegPred merge different computational methods to provide a prognosis on whether a molecule can be catabolized by organisms in the biosphere. nih.gov While specific degradation kinetics or pathways are not detailed by such predictors, they offer a valuable initial assessment of a compound's likely environmental behavior, especially when experimental data is scarce. nih.gov These predictive tools are vital for making informed decisions regarding the manufacturing, use, and disposal of chemical substances. nih.gov

Environmental Fate, Transport, and Degradation Pathways

Biodegradation Studies of Disodium (B8443419) 3,3'-Thiobispropionate

Biodegradation is a key process in the environmental breakdown of organic compounds. For Disodium 3,3'-thiobispropionate, it is anticipated that in an aqueous environment, the compound will dissociate into its constituent ions, and the subsequent biodegradation will primarily involve the 3,3'-thiobispropionate anion. The biodegradation of this anion is expected to be similar to that of its parent acid, 3,3'-Thiodipropionic acid (TDP).

Studies on the microbial degradation of TDP and structurally related compounds have provided insights into the likely aerobic and anaerobic degradation pathways.

Aerobic Degradation:

Under aerobic conditions, certain bacteria have been shown to utilize TDP as a sole source of carbon and energy. The proposed degradation pathway involves the initial cleavage of the thioether bond. For instance, the bacterium Variovorax paradoxus strain TBEA6 is known to metabolize TDP. The metabolic process is thought to begin with the cleavage of TDP to form 3-mercaptopropionate (B1240610) (3MP). This intermediate is then further metabolized. One proposed pathway involves the oxidation of 3MP to 3-sulfinopropionate (3SP). This is followed by the action of a desulfinase, which removes the sulfur as sulfite (B76179) and produces propionyl-CoA. The propionyl-CoA can then enter the central metabolism of the microorganism.

A similar aerobic degradation pathway has been studied for the related disulfide compound, 3,3'-dithiodipropionic acid (DTDP), by the bacterium Tetrathiobacter mimigardefordensis. This bacterium cleaves DTDP into two molecules of 3MP, which are then oxidized to 3SP. The 3SP is subsequently converted to propionyl-CoA, which is metabolized via the methylcitric acid cycle.

Anaerobic Degradation:

The biotransformation of this compound in the environment is dependent on the composition and metabolic capabilities of the indigenous microbial communities. Several bacterial species have been identified that can degrade TDP and related compounds, suggesting that the potential for biotransformation exists in diverse environments.

Research has shown that bacteria from different genera, including Variovorax, Tetrathiobacter, and Rhodococcus, are capable of degrading TDP or the structurally similar 3,3'-dithiodipropionic acid (DTDP). For example, Rhodococcus erythropolis has been shown to degrade DTDP. The diversity of these microorganisms suggests that the capacity to break down such organosulfur compounds is not limited to a narrow group of bacteria.

The biotransformation process can be influenced by various environmental factors, including pH, temperature, nutrient availability, and the presence of other organic compounds, which can affect the growth and metabolic activity of the degrading microorganisms. The interactions within the microbial community, such as syntrophic relationships where the metabolic products of one organism are consumed by another, can also play a crucial role in the complete mineralization of the compound.

Photodegradation Mechanisms and Kinetics in Aquatic and Terrestrial Environments

Photodegradation, or the breakdown of chemical compounds by light, can be a significant environmental fate process, particularly in aquatic systems and on terrestrial surfaces exposed to sunlight.

Specific studies on the photodegradation mechanisms and kinetics of this compound are not well-documented. However, the potential for photodegradation can be inferred from the general behavior of organic compounds containing thioether linkages. Thioethers can undergo photo-oxidation in the presence of sunlight and photosensitizing agents commonly found in natural waters, such as humic acids. This process can lead to the formation of sulfoxides and sulfones.

The rate of photodegradation would depend on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical composition of the surrounding medium. In aquatic environments, the depth of the water column and the amount of suspended particulate matter can also influence the extent of light penetration and thus the rate of photodegradation.

Hydrolysis and Other Abiotic Chemical Degradation Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the thioether bond is generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9).

While specific hydrolysis data for this compound is not available, information on a related compound, Distearyl Thiodipropionate, suggests that hydrolysis of the thioether linkage is a slow process. For Distearyl Thiodipropionate, the estimated hydrolysis half-life is 2.8 years at pH 7 and 104 days at pH 8 at 25°C. Although this is a different molecule, it suggests that the thioether bond in the 3,3'-thiobispropionate anion is also likely to be resistant to rapid hydrolysis.

Other abiotic degradation processes, such as oxidation by reactive oxygen species (e.g., hydroxyl radicals) present in the atmosphere or in natural waters, could contribute to the transformation of this compound. However, the rates and significance of these processes have not been specifically determined for this compound.

Environmental Partitioning and Transport Behavior

The environmental partitioning and transport of a chemical are largely determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

This compound is the disodium salt of a dicarboxylic acid and is expected to be highly soluble in water. A related compound, Disodium 3,3'-dithiobis(1-propanesulfonate), is described as having optional mixing with water, which indicates very high solubility. chem-asahi.co.jp The high water solubility of this compound suggests that if released into the environment, it will predominantly partition into the aqueous phase.

The parent compound, 3,3'-Thiodipropionic acid (TDP), has a measured water solubility of 40 g/L at 25°C. hsppharma.comchemicalbook.combosschemical.com This moderate to high water solubility further supports the expectation that the compound will be mobile in aquatic systems and has the potential to be transported with water flow in surface and groundwater.

Due to its high water solubility and low vapor pressure, this compound is not expected to volatilize significantly from water or moist soil surfaces. The low estimated octanol-water partition coefficient (LogP) of its parent acid, TDP, indicates a low potential for bioaccumulation in organisms and for partitioning to organic matter in soil and sediment.

The following table summarizes the available physical and chemical properties relevant to the environmental partitioning of 3,3'-Thiodipropionic acid, the parent compound of this compound.

Physicochemical Properties of 3,3'-Thiodipropionic Acid

Property Value Reference(s)
Water Solubility 40 g/L at 25°C hsppharma.comchemicalbook.combosschemical.com
Vapor Pressure 7.61E-08 mmHg at 25°C hsppharma.com

Adsorption and Desorption to Soil and Sediment

The mobility of a chemical in the subsurface environment is critically dependent on its tendency to adsorb to soil and sediment particles. This behavior is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency for the chemical to bind to soil particles, making it relatively immobile, whereas a low Koc value suggests the chemical will remain in the soil water and be highly mobile.

Organic chemicals that are ionic and highly soluble in water, such as this compound, generally exhibit weak adsorption to soil and sediment organic matter. Therefore, a low Koc value is expected. This low affinity for sorption implies that this compound is likely to be mobile in the soil column and can be transported with soil water, potentially leaching into groundwater.

Table 1: Predicted Soil and Sediment Interaction

ParameterPredicted Value/BehaviorRationale
Soil Adsorption Coefficient (Koc) Low (specific value unavailable)Ionic nature and high water solubility at typical environmental pH levels suggest weak binding to organic carbon.
Mobility in Soil HighA low Koc value corresponds to high mobility in soil and sediment.

Volatilization and Atmospheric Fate Modeling

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to enter the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant.

This compound is a salt, a class of compounds that are characteristically non-volatile due to their strong ionic bonds and negligible vapor pressure. Consequently, volatilization of this compound from moist soil surfaces or water bodies is not considered a significant environmental fate process.

The parent compound, 3,3'-thiodipropionic acid, also has a very low potential for volatilization. This is due to its high water solubility and the presence of two carboxylic acid functional groups, which lead to strong intermolecular hydrogen bonding and a very low vapor pressure. Based on these properties, the Henry's Law Constant for 3,3'-thiodipropionic acid is expected to be extremely low.

Therefore, neither the disodium salt nor its parent acid is expected to be present in the atmosphere in significant quantities as a result of volatilization, and atmospheric fate modeling is not a relevant pathway for this compound.

Table 2: Volatilization Potential

CompoundPropertyAssessmentImplication
This compound Vapor PressureNegligibleNon-volatile; will not partition to the atmosphere from water or soil.
3,3'-Thiodipropionic Acid Henry's Law ConstantPredicted to be very lowVolatilization from water is not a significant fate process.

Identification and Analysis of Degradation Products and Metabolites

The breakdown of this compound in the environment is expected to proceed through the biodegradation of its corresponding acid, 3,3'-thiodipropionic acid (TDP). Scientific studies have identified that certain bacteria can utilize TDP as a sole source of carbon and energy, breaking it down into smaller molecules. nih.gov

The primary metabolic pathway involves the enzymatic cleavage of the thioether bond in TDP. Research on various bacterial strains, such as Variovorax paradoxus and Tetrathiobacter mimigardefordensis, has elucidated key steps in this process. nih.govresearchgate.net A central intermediate formed during the degradation of TDP is 3-mercaptopropionate (3MP) . nih.gov

From 3MP, the degradation pathway can proceed further. In T. mimigardefordensis, 3MP is oxygenated to form 3-sulfinopropionic acid (3SP) . researchgate.net This intermediate is then activated with coenzyme A (CoA) to form 3SP-CoA, from which the sulfur group is removed to yield propionyl-CoA . Propionyl-CoA is a common metabolite that can then enter central metabolic cycles, such as the methylcitrate cycle, to be fully mineralized. researchgate.net Other research also points to 3-hydroxypropionate (3HP) as a potential intermediate in the metabolic pathway. nih.gov

Under conditions of high heat, such as combustion, the degradation of 3,3'-thiodipropionic acid is not biological and follows a chemical decomposition pathway, producing toxic and irritating gases, including sulfur oxides (SOx) , carbon monoxide (CO) , and carbon dioxide (CO2) .

Table 3: Identified Degradation Products and Metabolites of 3,3'-Thiodipropionic Acid

Degradation PathwayProduct/MetaboliteChemical FormulaNotes
Microbial Degradation 3-Mercaptopropionate (3MP)C3H6O2SKey initial metabolite from the cleavage of the parent compound. nih.gov
Microbial Degradation 3-Sulfinopropionic Acid (3SP)C3H6O4SFormed by the oxygenation of 3MP. researchgate.net
Microbial Degradation Propionyl-CoAC24H40N7O17P3SEnters central metabolism. researchgate.net
Microbial Degradation 3-Hydroxypropionate (3HP)C3H6O3Identified as a possible intermediate. nih.gov
Thermal Decomposition Sulfur OxidesSOxProduced during combustion.
Thermal Decomposition Carbon MonoxideCOProduced during incomplete combustion.
Thermal Decomposition Carbon DioxideCO2Produced during complete combustion.

Future Research Directions and Emerging Applications

Integration with Advanced Functional Materials for Novel Applications

The foundational role of thiodipropionate esters as secondary antioxidants in stabilizing polymers like polyethylene (B3416737) and polypropylene (B1209903) is well-established. univook.com They function as hydroperoxide decomposers, often working in synergy with primary antioxidants such as hindered phenols to enhance long-term thermal stability and preserve the mechanical integrity of plastics. amfine.comuvabsorber.comadeka-pa.eu The future, however, lies in embedding the functionality of the thioether linkage, present in Disodium (B8443419) 3,3'-thiobispropionate, into more complex and active material systems.

Key Research Thrusts:

Reactive and Responsive Polymers: Research is anticipated to focus on incorporating the thiobispropionate moiety directly into polymer backbones or as pendant groups. This could create "smart" materials that can self-protect against oxidative degradation or respond to specific oxidative stimuli. The oxidation of the thioether to a polar sulfoxide (B87167) or sulfone can induce a hydrophobic-to-hydrophilic transition, a property that could be harnessed for creating sensors, controlled-release drug delivery systems, or materials with tunable surface properties. nih.gov

Biomedical Hydrogels and Polymers: Thiol-containing compounds are increasingly used in biomedical applications like hydrogels for tissue engineering and drug delivery. sigmaaldrich.com Future work could adapt thiobispropionate derivatives to form or modify biocompatible and biodegradable hydrogels. Their inherent antioxidant capability could be particularly beneficial in wound healing applications, where managing reactive oxygen species (ROS) is crucial.

Advanced Nanomaterials: A significant emerging area is the use of thioether-based nanoparticles. For instance, antioxidant thioether core-crosslinked nanoparticles have been developed to scavenge ROS and have shown therapeutic potential in models of traumatic brain injury. nih.gov This points to a promising direction for Disodium 3,3'-thiobispropionate derivatives in creating targeted nanomedicines for diseases associated with oxidative stress.

Table 1: Potential Applications in Advanced Functional Materials

Application Area Potential Role of Thiobispropionate Derivatives Enabling Property
Smart Polymers Intrinsic antioxidant, responsive component Thioether oxidation changes polarity
Drug Delivery Oxidation-sensitive micelles/nanoparticles Destabilization in high ROS environments
Tissue Engineering Antioxidant-releasing scaffolds, hydrogels Biocompatibility, radical scavenging
Advanced Coatings Long-term thermal and UV stabilization Synergistic antioxidant activity

Exploration of Sustainable Synthesis and Green Chemistry Principles for Thiobispropionate Derivatives

The traditional synthesis of thiodipropionic acid, the parent acid of this compound, involves the reaction of acrylic acid or its esters with a sulfur source like sodium sulfide (B99878). google.com While effective, future research will prioritize the alignment of its production with the principles of green chemistry to minimize environmental impact and enhance efficiency.

Key Research Thrusts:

Catalytic and Atom-Economical Routes: A major focus will be on developing novel catalytic systems for thioether synthesis. This includes moving away from stoichiometric reagents towards catalytic processes using base metals like copper, iron, and nickel, which are more abundant and less toxic than precious metal catalysts like palladium. acsgcipr.org Furthermore, reaction designs that maximize atom economy, such as direct thiol-ene additions to unsaturated precursors, will be explored to reduce waste. thieme-connect.com

Greener Solvents and Energy Sources: Research will likely investigate the use of environmentally benign solvents (e.g., water, supercritical CO2, or biodegradable deep eutectic solvents) to replace traditional volatile organic compounds. mdpi.com The application of alternative energy sources like microwave irradiation and sonication is also a promising avenue to accelerate reaction times, reduce energy consumption, and improve product yields. jocpr.com

C-H Activation and Thiol-Free Synthesis: An advanced frontier in green synthesis is the development of methods that avoid pre-functionalized starting materials. Research into the direct C-H thiolation of hydrocarbons would bypass the need for halogenated intermediates. acsgcipr.org Additionally, innovative thiol-free protocols, for instance using tetramethylthiourea (B1220291) as a sulfur source with alcohols and aryl chlorides, represent a paradigm shift towards using safer and more readily available reagents. nih.gov

Table 2: Green Chemistry Principles for Thiobispropionate Synthesis

Green Chemistry Principle Application to Thiobispropionate Synthesis Potential Benefit
1. Waste Prevention Atom-economical thiol-ene reactions Higher efficiency, less byproduct
2. Safer Solvents Use of water or deep eutectic solvents Reduced toxicity and environmental impact
6. Design for Energy Efficiency Microwave-assisted synthesis Faster reactions, lower energy use
7. Use of Renewable Feedstocks Bio-derived acrylic acid Reduced fossil fuel dependence
9. Catalysis Base metal (Cu, Fe) catalysts for C-S coupling Lower cost, reduced toxicity vs. Pd

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Interactions

Understanding precisely how this compound functions within a complex matrix, such as a polymer or a biological system, requires analytical techniques that can probe its chemical state and interactions in situ. Future research will leverage advanced spectroscopic and imaging methods to move beyond bulk property measurements and gain mechanistic insights in real-time.

Key Research Thrusts:

Sulfur-Specific X-ray Spectroscopy: Techniques like Sulfur K-edge X-ray Absorption Spectroscopy (XAS) are exceptionally powerful for probing the local chemical environment and oxidation state of sulfur. researchgate.net Future studies could use XAS to directly observe the conversion of the thioether in this compound to sulfoxide and sulfone species as it performs its antioxidant function within a material, providing direct evidence of its mechanism. X-ray fluorescence imaging could further map the spatial distribution of these different sulfur species within a sample. researchgate.net

Raman and Fluorescence Imaging: For biological applications, techniques like Raman spectroscopy and the use of fluorescent probes offer high-resolution imaging in living cells. nih.govnih.gov Researchers could develop methods to track the uptake and localization of thiobispropionate derivatives and visualize their interaction with cellular components or their effect on local ROS concentrations.

Advanced Mass Spectrometry and NMR: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are crucial for identifying the metabolic products of thiobispropionate derivatives in biological systems. nih.gov In situ Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to monitor the kinetics of its antioxidant reactions in real-time, providing valuable data on reaction rates and pathways. nih.gov

Role in Advanced Chemical Systems and Interdisciplinary Research Initiatives

The full potential of this compound will be realized through interdisciplinary research that combines chemistry with materials science, biology, and engineering. nih.gov Its unique properties make it a valuable component for developing complex, functional chemical systems.

Key Research Thrusts:

Systems Chemistry: The reversible nature of related thiol-disulfide bonds is a cornerstone of dynamic covalent chemistry. While thioethers are generally stable, their oxidation to sulfoxides introduces a reversible element, which could be exploited in creating self-healing materials or dynamic chemical systems that adapt to their environment.

Chemical Biology Interfaces: The antioxidant properties of thioethers are of great interest in biology. Interdisciplinary initiatives could explore the use of this compound and its derivatives as tools to modulate oxidative stress in cell cultures or disease models. nih.govresearchgate.net This research at the chemistry-biology interface could lead to new therapeutic strategies or protective agents for biological preparations. nih.gov

Materials Engineering and Sustainability: Collaborative projects between chemists and materials engineers will be essential to integrate thiobispropionate derivatives into functional devices. This includes not only developing the materials themselves but also understanding their life cycle, from sustainable synthesis to end-of-life degradation, ensuring that new technologies are both high-performing and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.